

X-ray crystallography of 4-Chloro-5-methoxyquinazoline derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinazoline

Cat. No.: B576197

[Get Quote](#)

A comparative guide to the X-ray crystallography of quinazoline derivatives, with a focus on structures related to **4-Chloro-5-methoxyquinazoline**, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of crystallographic data from publicly available studies on similar compounds, offering insights into their molecular geometry and solid-state structures.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of quinazoline and quinoline derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and refinement statistics. While the crystal structure of **4-Chloro-5-methoxyquinazoline** is not publicly available, the data from related compounds provide a valuable reference.

Parameter	4-Methoxyquinazolin e ^[1]	4-Chloro-6,7-dimethoxyquinolin e ^{[2][3]}	6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazolin e ^[4]
Chemical Formula	C ₉ H ₈ N ₂ O	C ₁₁ H ₁₀ ClNO ₂	C ₂₀ H ₂₁ ClFN ₃ O ₃
Molecular Weight	160.17 g/mol	223.65 g/mol	405.85 g/mol
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ /c	Pbca
Unit Cell Dimensions	a = 6.9590 (6) Å b = 4.0517 (3) Å c = 13.5858 (12) Å β = 91.754 (8)°	a = 12.5530 (17) Å b = 4.6499 (7) Å c = 18.274 (3) Å β = 105.786 (2)°	a = 12.7407 (4) Å b = 14.0058 (5) Å c = 21.7726 (7) Å α = 90°, β = 90°, γ = 90°
Volume (V)	382.88 (6) Å ³	1026.4 (3) Å ³	Not specified
Molecules per unit cell (Z)	2	4	Not specified
Temperature	150 K	296 K	Not specified
R-factor	0.054	0.037	Not specified

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the compared compounds are detailed below. These protocols provide a foundational understanding for crystallographic studies of novel quinazoline derivatives.

Synthesis and Crystallization

4-Methoxyquinazoline: This compound was synthesized by reacting quinazoline-4(3H)-thione with iodomethane in a solution of methanol and water containing potassium hydroxide.^[1] The mixture was stirred for 24 hours at room temperature. After removing the methanol, the

aqueous layer was extracted with diethyl ether. The resulting residue was purified using column chromatography. Colorless needle-like crystals were obtained by crystallization from a mixture of ethyl acetate and diethyl ether.[1]

4-Chloro-6,7-dimethoxyquinoline: The synthesis of this key intermediate for tyrosine kinase inhibitors involves multi-step reaction sequences to introduce the desired substituents.[2] Crystallization is typically achieved through slow evaporation from a suitable solvent.[2]

6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline: This derivative was synthesized through a selective nucleophilic attack on 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol.[4] The precursor was prepared in three steps from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. The final compound was crystallized as an ethyl acetate complex.[4]

X-ray Data Collection and Structure Refinement

The process of X-ray crystallography involves four main stages: crystallization, data collection, structure solution, and refinement.[5]

For 4-methoxyquinazoline, X-ray diffraction data were collected on an Agilent SuperNova diffractometer using Cu K α radiation.[1] The structure was solved using SHELXS2013 and refined with SHELXL2013.[1]

In the case of 4-Chloro-6,7-dimethoxyquinoline, single-crystal X-ray diffraction data were collected on a Rigaku SCXmini diffractometer with Mo K α radiation.[2][3]

These examples illustrate standard procedures for obtaining high-quality crystallographic data for quinazoline and quinoline derivatives.

Experimental Workflow for Small Molecule Crystal Structure Determination

The following diagram outlines a generalized workflow for determining the crystal structure of small molecules like the **4-Chloro-5-methoxyquinazoline** derivatives.

Caption: A generalized workflow for the determination of small molecule crystal structures.

This guide highlights the importance of comparative crystallographic analysis in the field of drug discovery and materials science. While direct experimental data for **4-Chloro-5-methoxyquinazoline** derivatives are pending, the structural information from related compounds provides a solid framework for predicting their properties and guiding future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 4-methoxyquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystallography of 4-Chloro-5-methoxyquinazoline derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b576197#x-ray-crystallography-of-4-chloro-5-methoxyquinazoline-derivatives\]](https://www.benchchem.com/product/b576197#x-ray-crystallography-of-4-chloro-5-methoxyquinazoline-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com